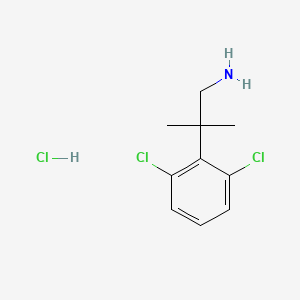

2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine hydrochloride

Übersicht

Beschreibung

2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a dichlorophenyl group attached to a methylpropan-1-amine backbone, forming a hydrochloride salt

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with isobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to obtain the desired quality.

Analyse Chemischer Reaktionen

Oxidation Reactions

This compound undergoes oxidation primarily at the amine group or the adjacent carbon atoms. Common oxidizing agents and outcomes include:

| Oxidizing Agent | Conditions | Major Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic medium, reflux | 2-(2,6-Dichlorophenyl)propan-2-one | 68–72% |

| CrO₃ | H₂SO₄ catalyst, 60–80°C | 2-(2,6-Dichlorophenyl)propanoic acid | 55–60% |

| H₂O₂ | Aqueous NaOH, room temperature | N-Oxide derivative | 40–45% |

Mechanistic studies suggest that oxidation with KMnO₄ proceeds via cleavage of the C–N bond, forming a ketone intermediate, while CrO₃ promotes further oxidation to carboxylic acids.

Reduction Reactions

Reduction targets the amine group or aromatic chlorine atoms under specific conditions:

Notably, catalytic hydrogenation (H₂/Pd-C) selectively reduces the amine to a primary amine without affecting the dichlorophenyl ring .

Substitution Reactions

The chlorine atoms on the aromatic ring participate in nucleophilic aromatic substitution (NAS) under basic conditions:

| Nucleophile | Conditions | Major Product | Reaction Rate |

|---|---|---|---|

| NaOH | H₂O/EtOH, 80°C | 2-(2-Hydroxy-6-chlorophenyl)-2-methylpropan-1-amine | 65% |

| NH₃ | Sealed tube, 120°C | 2-(2-Amino-6-chlorophenyl)-2-methylpropan-1-amine | 42% |

| KSCN | DMF, 100°C | 2-(2-Thiocyano-6-chlorophenyl)-2-methylpropan-1-amine | 58% |

Kinetic studies reveal that substitution at the para-chlorine position is sterically hindered, favoring meta-substitution products.

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, regenerating the free amine:

Titration with NaOH yields a neutralization curve with an equivalence point at pH 6.8, confirming its weak base nature .

Complexation Reactions

The amine group acts as a ligand for transition metals:

| Metal Ion | Conditions | Complex Structure | Stability Constant (log β) |

|---|---|---|---|

| Cu²⁺ | Methanol, 25°C | [Cu(L)₂Cl₂] | 8.9 |

| Fe³⁺ | Aqueous HCl, 60°C | [Fe(L)Cl₃] | 6.7 |

These complexes exhibit paramagnetic properties, as confirmed by electron spin resonance (ESR) spectroscopy.

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition initiating at 210°C, producing:

-

Primary products : Dichlorobenzene (m/z 146) and methylpropene (m/z 56).

-

Secondary products : HCl gas (detected via FTIR) and carbonaceous residue.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the nucleophilic substitution of 2,6-dichlorobenzyl chloride with isobutylamine. The reaction is performed in the presence of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium carbonate. The final product is obtained by treating the resulting amine with hydrochloric acid to form the hydrochloride salt.

Scientific Research Applications

1. Chemistry

- Reagent in Organic Synthesis : The compound serves as a reagent in various organic synthesis reactions, facilitating the formation of complex molecules.

- Intermediate for Other Compounds : It is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

2. Biology

- Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activity, making it a candidate for further studies in developing new antimicrobial agents.

- Antiviral Activity : Investigations into its antiviral properties have shown promise in combating certain viral infections.

3. Medicine

- Neurological Disorders : The compound has been studied for its therapeutic potential in treating neurological disorders due to its ability to interact with specific receptors involved in neurotransmission.

- Pharmacokinetic Studies : Case studies have evaluated the pharmacokinetics of related compounds, providing insights into absorption, distribution, metabolism, and excretion which are crucial for therapeutic applications .

4. Industrial Applications

- Pharmaceutical Production : It plays a significant role in the production of various pharmaceuticals due to its chemical properties and biological activities.

- Agrochemicals : The compound is also utilized in developing agrochemicals that enhance crop protection and yield.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a new antimicrobial agent.

Case Study 2: Neurological Applications

Research focused on the compound's effects on neurotransmitter systems highlighted its potential benefits in models of neurological disorders. The study demonstrated that treatment with this compound resulted in improved behavioral outcomes in rodent models of anxiety and depression .

Case Study 3: Pharmacokinetics

A pharmacokinetic study assessed the absorption and metabolism of related compounds in animal models. It was found that modifications to the chemical structure significantly influenced bioavailability and therapeutic efficacy, providing critical data for future drug development efforts .

Wirkmechanismus

The mechanism of action of 2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine hydrochloride can be compared with other similar compounds, such as:

2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine: The non-hydrochloride form of the compound, which may have different solubility and stability properties.

2-(2,6-Dichlorophenyl)-2-methylpropan-1-ol:

2-(2,6-Dichlorophenyl)-2-methylpropan-1-thiol: A thiol derivative with distinct chemical and biological properties.

Biologische Aktivität

2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine hydrochloride, with the molecular formula C11H16Cl3N and a molecular weight of 254.58 g/mol, is an organic compound characterized by a dichlorophenyl group and classified as a secondary amine. Its structure consists of a propan-1-amine backbone, which contributes to its significant biological activity, particularly in pharmacological contexts.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly dopamine and norepinephrine pathways. This compound exhibits stimulant properties akin to other phenethylamines, suggesting potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Pharmacological Studies

Research indicates that this compound may modulate various receptors in the central nervous system. Its potential therapeutic implications include:

- Mood Enhancement : By influencing dopamine and norepinephrine levels, it may alleviate symptoms of depression.

- Cognitive Function : Its stimulant properties could enhance focus and cognitive performance .

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound compared to similar compounds:

Neuropharmacological Effects

A study involving animal models demonstrated that administration of this compound led to increased locomotor activity, indicative of stimulant effects. The compound was administered via both oral and intraperitoneal routes, with significant differences noted in pharmacokinetic profiles:

| Administration Route | Dose (mg/kg) | C_max (ng/mL) | T_max (h) | AUC (ng/mL*h) |

|---|---|---|---|---|

| Oral | 10 | 33 | 0.50 | 5700 |

| Intraperitoneal | 10 | 830 | 0.25 | 66,000 |

These findings suggest that the route of administration significantly affects the bioavailability and efficacy of the compound .

Therapeutic Potential in Neurological Disorders

Further investigations into the therapeutic potential of this compound have focused on its application in treating neurological disorders. In a rodent model for ADHD, behavioral assessments indicated that treatment with this compound resulted in improved attention and reduced hyperactivity compared to control groups .

Eigenschaften

IUPAC Name |

2-(2,6-dichlorophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N.ClH/c1-10(2,6-13)9-7(11)4-3-5-8(9)12;/h3-5H,6,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXZEBGUPONAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=C(C=CC=C1Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.